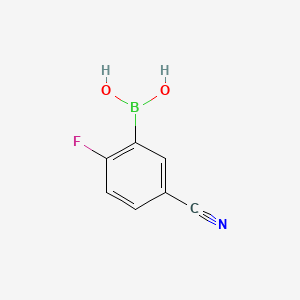

5-Cyano-2-fluorophenylboronic acid

Descripción general

Descripción

5-Cyano-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BFNO(_2). It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 5-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-fluorophenylboronic acid typically involves the following steps:

Bromination: The starting material, 2-fluorobenzonitrile, is brominated to introduce a bromine atom at the 5-position.

Lithiation and Borylation: The brominated intermediate undergoes lithiation using a strong base like n-butyllithium, followed by reaction with a boron source such as trimethyl borate or boron trifluoride etherate to introduce the boronic acid group.

The reaction conditions often require low temperatures (around -78°C) for the lithiation step to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyano-2-fluorophenylboronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Cyano-2-fluorophenylboronic acid is crucial in the synthesis of various pharmaceutical agents, particularly in developing targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy. For instance, studies have shown that this compound can inhibit specific enzymes involved in cancer progression, such as SIRT2, which plays a role in cell cycle regulation and autophagy .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The presence of cyano and fluorine groups on the phenyl ring increases its electrophilicity, making it more reactive in nucleophilic substitution reactions .

Material Science

In material science, this compound is utilized to create advanced materials, including polymers and nanomaterials. These materials have applications in electronics and coatings due to their unique properties derived from the boronic acid functionality .

Bioconjugation

The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application facilitates the development of biosensors and diagnostic tools, particularly for glucose detection due to its selectivity for D-glucose over other saccharides.

Case Study 1: Inhibition of SIRT2

Research has demonstrated that this compound significantly inhibits SIRT2 activity in vitro. This inhibition leads to alterations in cellular processes such as autophagy and inflammation, which are critical in cancer biology. In cellular assays using MCF-7 breast cancer cells, a dose-dependent response was observed, indicating potential therapeutic applications .

Case Study 2: Chemosensing Applications

The compound's boronic acid functionality allows it to be utilized in chemosensing applications for glucose detection. Its selectivity for D-glucose makes it a promising candidate for diabetes diagnosis. Experimental data show that the compound can effectively differentiate between glucose and other saccharides, enhancing its utility in medical diagnostics.

Mecanismo De Acción

The mechanism by which 5-Cyano-2-fluorophenylboronic acid exerts its effects primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The cyano and fluorine substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorophenylboronic acid: Lacks the cyano group, making it less electron-deficient and potentially less reactive in certain coupling reactions.

5-Cyano-2-chlorophenylboronic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect the reactivity and selectivity in different ways.

3-Cyano-5-fluorophenylboronic acid: The positions of the cyano and fluorine groups are reversed, which can lead to different electronic and steric effects.

Uniqueness

5-Cyano-2-fluorophenylboronic acid is unique due to the specific positioning of the cyano and fluorine groups, which can enhance its reactivity and selectivity in cross-coupling reactions. The electron-withdrawing nature of the cyano group makes the boronic acid more reactive, while the fluorine atom can influence the overall electronic properties of the molecule, making it a valuable compound in synthetic chemistry.

Actividad Biológica

5-Cyano-2-fluorophenylboronic acid (CAS No. 468718-30-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by its molecular formula and a molecular weight of 164.93 g/mol. Its structure includes a cyano group and a fluorine atom, which may influence its interaction with biological targets.

The chemical structure of this compound can be represented as follows:

- Molecular Formula:

- Molecular Weight: 164.93 g/mol

- CAS Number: 468718-30-1

- Physical Form: Crystalline powder

- Melting Point: 350°C to 353°C

Boronic acids, including this compound, are known to interact with various biological molecules, particularly through reversible covalent bonding with diols. This property allows them to inhibit enzymes and modulate signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting serine proteases, which are critical in various physiological processes, including digestion and immune response. By forming a covalent bond with the active site serine residue, it effectively blocks the enzyme's catalytic activity .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by inhibiting specific kinases, leading to changes in cell proliferation and apoptosis .

Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications in several areas:

- Cancer Therapy : Due to its ability to inhibit proteases and kinases involved in cancer progression, it may serve as a lead compound for developing anticancer agents.

- Neurological Disorders : As a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5, it has shown promise in preclinical models for treating conditions like anxiety and addiction .

1. In Vitro Studies

Research has demonstrated that this compound exhibits significant effects in various cell-based assays:

- In studies assessing its impact on mGluR5 activity, the compound was found to effectively reduce calcium mobilization in neuronal cells, indicating its role as a negative allosteric modulator .

2. In Vivo Efficacy

In vivo studies using mouse models have provided insights into the pharmacokinetics and efficacy of this compound:

- A pharmacokinetic study revealed good exposure levels in both plasma and brain tissues following intraperitoneal administration, suggesting potential for central nervous system activity .

Data Table: Summary of Biological Activities

Safety Profile

While the biological activities are promising, safety considerations are crucial:

Propiedades

IUPAC Name |

(5-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCSMTHUTFTXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382607 | |

| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-30-1 | |

| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.